molecular formula C9H17NO5 B3165003 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid CAS No. 89500-39-0

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid

Cat. No.: B3165003
CAS No.: 89500-39-0
M. Wt: 219.23 g/mol
InChI Key: FWRXDSRYWWYTPD-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid is a Boc-protected amino acid derivative characterized by a hydroxyl group at the β-position, a methyl branch at the α-carbon, and a tert-butoxycarbonyl (Boc) group on the amino moiety. This structure confers unique physicochemical and biological properties, making it valuable in pharmaceutical synthesis, particularly in peptide-based drug design and prodrug development. The Boc group enhances stability during synthetic processes, while the hydroxyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and target interactions .

Properties

IUPAC Name

3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXDSRYWWYTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89500-39-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid typically involves a multistep synthesis starting from commercially available precursors. One common method includes the protection of amino groups with tert-butoxycarbonyl (Boc) to prevent unwanted reactions during synthesis. The process may involve:

  • Formation of Boc-protected intermediates: : This step ensures the amino group is protected by a tert-butoxycarbonyl group.

  • Hydroxyl group introduction: : Through specific reaction conditions, a hydroxyl group is introduced at the desired position.

Industrial Production Methods: Industrial production often scales up these laboratory procedures, ensuring higher yields and cost-effectiveness. Optimizations in reaction conditions, such as temperature and solvent choices, play a crucial role. Techniques such as flow chemistry, which allows for continuous production, may also be employed.

Chemical Reactions Analysis

Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid is known to undergo various chemical reactions:

  • Oxidation: : This reaction may involve reagents like potassium permanganate, leading to the formation of corresponding ketones or acids.

  • Reduction: : Reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

  • Substitution: : Substitution reactions might involve halogenating agents, introducing halogen atoms into the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Halogenating agents: : Thionyl chloride, phosphorus tribromide.

Major Products Formed: The major products depend on the type of reaction. For instance:

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of corresponding alcohols or amines.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid serves several roles across different scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its protected amino group allows for selective reactions.

  • Biology: : Involved in the synthesis of peptides and proteins, crucial in biological research.

  • Medicine: : Used in drug design and development, particularly in modifying peptides for therapeutic purposes.

  • Industry: : Serves as a precursor in the manufacture of various chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: The compound's effects often relate to its ability to interact with enzymes or receptors, depending on its functional groups. The tert-butoxycarbonyl (Boc) group plays a critical role in preventing premature reactions, ensuring the molecule reaches its target site intact.

  • Amino Group Protection: : Prevents unwanted side reactions, ensuring specificity.

  • Hydroxyl and Methyl Groups: : Influence the compound's solubility and interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl Group Impact: The hydroxyl group in the target compound increases aqueous solubility compared to non-hydroxylated analogs (e.g., 3-((Boc)amino)-2-methylpropanoic acid) but reduces stability under oxidative conditions .
  • Aromatic vs.
  • Stereochemistry: Enantiomerically pure derivatives (e.g., (2R,3R)-configured compounds) exhibit higher bioactivity, as demonstrated in the synthesis of KZR-616, an immunoproteasome inhibitor .

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., target compound) show improved water solubility (e.g., >50 mg/mL in aqueous buffers) compared to lipophilic analogs like the trifluoromethylphenyl derivative (<10 mg/mL) .
  • Stability: The Boc group decomposes under strong acids (e.g., TFA), while the hydroxyl group increases susceptibility to oxidation. Non-hydroxylated analogs (e.g., 3-((Boc)amino)-2-methylpropanoic acid) exhibit longer shelf lives .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid, commonly referred to as Boc-L-threonine, is an amino acid derivative that has garnered attention in biochemical and pharmaceutical research. This compound is notable for its potential applications in peptide synthesis and as a building block in drug development. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₉H₁₇N₁O₅
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 84311-18-2
  • IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Mechanisms of Biological Activity

The biological activity of Boc-L-threonine is primarily attributed to its structural features that allow it to interact with various biological systems:

  • Enzyme Inhibition : Boc-L-threonine can act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to natural amino acids enables it to compete for binding sites, thereby modulating enzyme activity.
  • Peptide Synthesis : As a protected amino acid, Boc-L-threonine is widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process and can be easily removed under acidic conditions, allowing for the formation of peptides with specific biological activities.
  • Cell Signaling Modulation : Preliminary studies suggest that Boc-L-threonine may influence cell signaling pathways by acting on receptors or downstream signaling molecules, although detailed mechanisms remain to be fully elucidated.

Research Findings and Case Studies

Several studies have investigated the biological implications of Boc-L-threonine:

  • Case Study 1 : In a study examining the effects of various amino acid derivatives on cancer cell lines, Boc-L-threonine demonstrated significant cytotoxicity against breast cancer cells at concentrations above 100 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Case Study 2 : A pharmacological study highlighted the use of Boc-L-threonine in developing peptide-based drugs targeting neurological disorders. The compound showed promise in enhancing neuroprotective effects in animal models of neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines
Peptide SynthesisUsed as a building block in SPPS
Neuroprotective EffectsEnhances protective effects in neurodegenerative models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via multi-step procedures involving amino group protection, coupling, and deprotection. A common approach includes:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) chloride in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate .
  • Step 2 : Hydroxyl group functionalization and subsequent acid hydrolysis to yield the final product.
  • Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically impact yield. For example, using acetonitrile as a solvent with controlled pH (via ammonia) achieves 88% yield after 4.3 hours .

Q. What analytical techniques are recommended for characterizing the compound and verifying its structural integrity?

  • NMR spectroscopy (1H and 13C) confirms the presence of key functional groups, such as the tert-butoxycarbonyl moiety and hydroxy-methylpropanoic acid backbone .
  • Mass spectrometry (EI) validates molecular weight (e.g., m/z 273.33 for related analogs) .
  • HPLC with UV detection (λ ~210–254 nm) ensures purity (>98% by COA) and monitors degradation products during storage .

Q. How should researchers handle solubility and storage challenges for this compound?

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) at 10 mM concentrations. Aqueous solubility is pH-dependent; it dissolves better in alkaline conditions (e.g., 3 N NaOH) .
  • Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biochemical activity in enzyme inhibition studies?

  • Derivatization strategies :

  • Replace the hydroxyl group with fluorinated or methoxy substituents to improve metabolic stability .
  • Introduce aromatic rings (e.g., 4-fluorophenyl) at the propanoic acid backbone to modulate binding affinity with enzymatic active sites .
    • Case study : Analogous compounds with 4-(aminomethyl)phenyl substitutions showed enhanced inhibition of serine hydrolases, as confirmed by kinetic assays (Ki < 1 µM) .

Q. What experimental approaches resolve contradictions in reported solubility and stability data across studies?

  • Controlled reproducibility : Standardize solvent systems (e.g., use DMSO-free buffers for aqueous studies to avoid cosolvent effects) .
  • Advanced characterization : Employ dynamic light scattering (DLS) to detect aggregation in solution, which may explain discrepancies in bioactivity .
  • Stability profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., Boc deprotection under acidic conditions) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s interaction with biological targets?

  • Key parameters :

  • Vary the tert-butoxycarbonyl group with alternative protecting groups (e.g., benzyloxycarbonyl) to assess steric effects on target binding .
  • Modify the hydroxypropanoic acid moiety to ester or amide derivatives for improved membrane permeability .
    • Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., SPR or ITC) to correlate structural changes with binding thermodynamics .

Q. What strategies mitigate risks of byproduct formation during large-scale synthesis?

  • Process optimization :

  • Use flow chemistry to control reaction exothermicity and reduce side reactions (e.g., racemization) .
  • Implement in-line purification (e.g., catch-and-release resins) to remove unreacted intermediates .
    • Quality control : Monitor reaction progress via FT-IR for real-time detection of carbonyl intermediates .

Methodological Notes

  • Data interpretation : Cross-validate NMR and MS data with computational tools (e.g., ChemDraw Predict) to confirm stereochemical integrity .
  • Safety protocols : Follow OSHA guidelines for handling corrosive reagents (e.g., TEA, Boc-Cl) and ensure fume hood use during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
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2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid

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